Technical Whitepaper: Basic Properties, Synthesis, and Applications of (S)-2-Amino-2-(3-fluorophenyl)ethanol
Technical Whitepaper: Basic Properties, Synthesis, and Applications of (S)-2-Amino-2-(3-fluorophenyl)ethanol
Executive Summary
(S)-2-Amino-2-(3-fluorophenyl)ethanol is a highly valuable chiral building block in modern organic synthesis and drug development[1]. Characterized by a stereogenic center at the alpha-carbon and a meta-fluorinated phenyl ring, this amino alcohol serves as a critical intermediate for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the design of targeted kinase inhibitors[2]. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications.
Physicochemical Properties
Summarized below are the core quantitative properties of the compound, critical for analytical validation and handling.
| Property | Value |
| Chemical Name | (S)-2-Amino-2-(3-fluorophenyl)ethanol |
| CAS Number | 325152-98-5[3] |
| Molecular Formula | C8H10FNO[3] |
| Molecular Weight | 155.17 g/mol |
| Melting Point | 101–103 °C[1] |
| Boiling Point | 286.3 ± 25.0 °C (Predicted)[1] |
| Physical State | Solid (typically crystalline powder) |
Structural and Stereochemical Significance
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Fluorine Substitution: The introduction of a fluorine atom at the meta-position of the phenyl ring significantly alters the molecule's electronic profile. Fluorine's high electronegativity exerts a strong inductive effect, modulating the pKa of the adjacent primary amine. Furthermore, the robust C–F bond enhances the lipophilicity and metabolic stability of downstream drug candidates by blocking potential sites of cytochrome P450-mediated oxidation.
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Stereochemistry: The (S)-configuration at the benzylic carbon is essential for spatial recognition in biological targets. Enantiomeric purity is critical, as the precise spatial orientation of the hydroxyl and amine groups dictates hydrogen-bonding interactions within the ATP-binding pockets of target kinases[4].
Synthetic Methodology: NaBH₄/I₂-Mediated Reduction
Causality & Mechanism
The synthesis of enantiopure amino alcohols from their corresponding amino acids requires a chemoselective reducing agent that does not compromise the stereocenter. While lithium aluminum hydride (LiAlH₄) is a powerful reductant, it is highly reactive, poses significant safety hazards at scale, and can sometimes lead to partial racemization or unwanted side reactions.
Instead, the reduction of (S)-3-fluorophenylglycine is optimally performed using a Sodium Borohydride (NaBH₄) and Iodine (I₂) system[5]. Causality behind the choice: NaBH₄ alone is insufficiently electrophilic to reduce a carboxylic acid. However, the addition of I₂ to NaBH₄ in tetrahydrofuran (THF) generates borane (BH₃-THF complex) in situ[6]. Borane is a strong, electrophilic reducing agent that rapidly coordinates with the carboxylic acid, facilitating its reduction to the alcohol while preserving the (S)-stereocenter with >99% enantiomeric excess (ee)[2].
Step-by-Step Protocol (Self-Validating System)
This protocol is designed with built-in validation checks to ensure process integrity.
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System Purging: Flame-dry a multi-neck round-bottom flask and purge with Argon to ensure an anhydrous environment. Validation: Moisture will prematurely quench the in situ generated borane, leading to low yields.
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Reagent Preparation: Suspend NaBH₄ (2.4 equivalents) in anhydrous THF and cool the mixture to 0 °C using an ice bath[2].
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Substrate Addition: Add (S)-3-fluorophenylglycine (1.0 equivalent) to the suspension[2]. The mixture will remain heterogeneous.
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In Situ Borane Generation: Slowly add a solution of I₂ (1.0 equivalent) in THF dropwise over 30–45 minutes[2]. Validation Check: The reaction will evolve H₂ gas, and the brown color of iodine will dissipate as it reacts with NaBH₄ to form BH₃ and NaI. The rate of addition must be controlled to prevent thermal runaway.
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Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (approx. 66 °C) for 12–16 hours[2]. Validation Check: In-process monitoring via TLC or LC-MS should indicate complete consumption of the starting amino acid.
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Quenching: Cool the reaction back to 0 °C and cautiously add methanol or 1M HCl dropwise to quench excess borane and hydrolyze the intermediate boron-amine complex.
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Isolation: Adjust the pH to basic (pH > 10) using 20% KOH or NaOH[7]. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (S)-2-Amino-2-(3-fluorophenyl)ethanol[7].
Synthetic Workflow Diagram
Caption: Synthetic workflow for (S)-2-Amino-2-(3-fluorophenyl)ethanol via NaBH4/I2 reduction.
Applications in Drug Development
(S)-2-Amino-2-(3-fluorophenyl)ethanol is prominently featured in the synthesis of small-molecule kinase inhibitors. According to patent literature (e.g., ), derivatives of this scaffold are utilized to target a spectrum of kinases, including Trk, JAK2, FLT3, and c-Kit[4].
Causality in Drug Design: The primary amine serves as a versatile nucleophile for amidation or cross-coupling reactions, allowing for the attachment of heterocyclic pharmacophores (e.g., pyrazolo[1,5-a]pyrimidines)[8]. The adjacent hydroxyl group can participate in critical hydrogen-bonding with the kinase hinge region, while the 3-fluorophenyl ring occupies hydrophobic pockets, enhancing both binding affinity and target selectivity[9].
Pharmacological Pathway Diagram
Caption: Application of the chiral scaffold in kinase inhibitor development and pathway modulation.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be employed:
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Chiral HPLC: Essential for confirming the preservation of the (S)-enantiomer. A chiral stationary phase (e.g., Chiralcel OD-H) is used to separate and quantify any trace (R)-enantiomer.
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NMR Spectroscopy:
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¹H NMR (CDCl₃ or DMSO-d₆): Confirms the presence of the benzylic methine proton, the diastereotopic methylene protons adjacent to the hydroxyl, and the characteristic splitting pattern of the meta-fluorinated aromatic ring.
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¹⁹F NMR: A single peak confirms the presence of the fluorine atom and rules out defluorination side-reactions.
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Optical Rotation: Measured using a polarimeter to cross-reference the specific rotation [α]D against literature values for the enantiopure standard, providing rapid confirmation of bulk stereochemical identity.
References
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NextSDS. "(S)-2-Amino-2-(3-fluorophenyl)ethanol — Chemical Substance Information." [Link]
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Organic Syntheses. "Working with Hazardous Chemicals: NaBH4/I2 Reduction."[Link]
- Google Patents. "WO2009140128A2 - Compounds and compositions as kinase inhibitors."
Sources
- 1. (S)-2-Amino-2-(3-fluorophenyl)ethanol CAS#: 325152-98-5 [chemicalbook.com]
- 2. WO2009140128A2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 3. nextsds.com [nextsds.com]
- 4. WO2009140128A2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. US8637516B2 - Compounds and compositions as TRK inhibitors - Google Patents [patents.google.com]
- 8. US10172861B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-A]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
